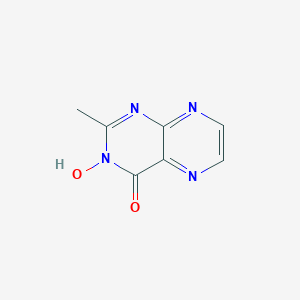

3-Hydroxy-2-methyl-4(3H)-pteridinone

Description

Properties

CAS No. |

18106-58-6 |

|---|---|

Molecular Formula |

C7H6N4O2 |

Molecular Weight |

178.15 g/mol |

IUPAC Name |

3-hydroxy-2-methylpteridin-4-one |

InChI |

InChI=1S/C7H6N4O2/c1-4-10-6-5(7(12)11(4)13)8-2-3-9-6/h2-3,13H,1H3 |

InChI Key |

GUUUMWNQFTUMKI-UHFFFAOYSA-N |

SMILES |

CC1=NC2=NC=CN=C2C(=O)N1O |

Canonical SMILES |

CC1=NC2=NC=CN=C2C(=O)N1O |

Synonyms |

3-Hydroxy-2-methyl-4(3H)-pteridinone |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Hydroxyl vs. Amino Groups: The hydroxyl group in this compound may facilitate hydrogen bonding with biological targets, whereas amino groups (e.g., in 2-amino-6-methyl derivative) enhance solubility and basicity .

- Methyl Substituents : Methyl groups (e.g., at 2- or 6-positions) influence steric effects and lipophilicity, impacting membrane permeability and target affinity .

Physicochemical Properties

Comparative data on solubility, logP, and molecular weight are critical for drug-likeness:

Key Observations :

- The hydroxyl and methyl groups in this compound likely result in a logP between -0.5 and 0.5, balancing hydrophilicity and membrane permeability.

- Substituted pteridinones (e.g., 2-amino-6-methyl) exhibit lower solubility compared to unsubstituted analogs due to increased molecular complexity .

Kinase Inhibition (PLK1)

- Volasertib: A pteridinone derivative with a cyclopentyl-benzimidazole side chain. The pteridinone core engages in π-π stacking with Phe183 in PLK1’s ATP-binding pocket, while bulky substituents enhance selectivity .

CB2 Receptor Antagonism

- Compound 12 (4(3H)-pteridinone derivative): Exhibits low structural similarity (Tc = 0.26) to known CB2 antagonists, suggesting its pteridinone core provides a novel scaffold for receptor binding. Interactions include π-π stacking with Phe residues and hydrogen bonding with Ser285 .

Enzyme Cofactor Analogues

- 6-Hydroxymethylpterin: A biosynthetic intermediate in folate pathways, highlighting the role of pteridinone derivatives in essential metabolic processes .

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-2-methyl-4(3H)-pteridinone derivatives, and how are they optimized for yield?

Methodological Answer: Synthesis of pteridinone derivatives typically involves condensation reactions or enzymatic pathways. For example:

- Condensation with aldehydes/ketones : Derivatives can be synthesized via nucleophilic substitution or cyclization reactions using substituted pyrimidines or pyrazines as precursors .

- Enzymatic synthesis : Biosynthetic pathways (e.g., involving dihydropteridine reductase) enable stereoselective modifications, as seen in dihydrobiopterin analogs .

Q. Key Optimization Strategies :

- Use of catalysts (e.g., Lewis acids) to enhance reaction efficiency.

- Temperature control (e.g., 60–80°C for cyclization steps) to minimize side products.

- Purification via column chromatography or recrystallization to isolate high-purity products.

| Synthesis Method | Yield Range | Key Reference |

|---|---|---|

| Condensation with aldehydes | 45–70% | |

| Enzymatic modification | 30–55% |

Q. How are physicochemical properties (e.g., solubility, logP) of this compound derivatives determined experimentally?

Methodological Answer:

- Water solubility : Measured via shake-flask method, with log10 values calculated using HPLC or UV-Vis spectroscopy .

- logP (Octanol/Water) : Determined using reverse-phase HPLC or experimental partitioning assays .

- Mass spectrometry : Used to confirm molecular weight and fragmentation patterns (e.g., NIST data for 4(3H)-pteridinone derivatives ).

Q. Example Data :

| Property | Value for this compound | Source |

|---|---|---|

| Molecular weight | 181.15 g/mol | |

| logP | -1.2 to 0.5 (varies with substituents) | |

| Water solubility | ~2.5 mg/mL (pH 7.0) |

Advanced Research Questions

Q. How can substituent modifications on the pteridinone core enhance target selectivity in kinase inhibition (e.g., PLK1/BRD4)?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Computational Modeling :

Case Study : Compound III4 (from ) showed IC50 = 1.27 μM against A549 cells due to a 7-methyl substituent enhancing cellular uptake.

Q. How do researchers resolve contradictions in reported physicochemical data (e.g., solubility discrepancies) for pteridinone derivatives?

Methodological Answer:

- Cross-Validation : Compare data from multiple databases (e.g., NIST , Cheméo ).

- Experimental Replication :

- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability in reported values .

Example : NIST reports logP = -0.8 for 2-amino-4(3H)-pteridinone , while Cheméo data suggest logP = 0.2 . Resolution requires pH-controlled replication.

Q. What strategies are employed to design dual-target inhibitors (e.g., PLK1/BRD4) using pteridinone scaffolds?

Methodological Answer:

- Scaffold Hybridization : Combine pharmacophores targeting both PLK1 (ATP-binding domain) and BRD4 (acetyl-lysine binding site) .

- In Silico Screening :

- Use Schrödinger Suite or MOE to identify overlapping binding motifs.

- Prioritize compounds with balanced Ki values for both targets (<10 μM).

- Biological Validation :

Key Finding : Derivatives with a pteridinone core and flexible alkyl linkers show improved dual inhibition (e.g., 85% PLK1/78% BRD4 inhibition at 10 μM) .

Q. How are metabolic stability and toxicity profiles assessed for pteridinone-based drug candidates?

Methodological Answer:

- In Vitro ADME :

- Toxicity Profiling :

Data Example : Compound III4 () exhibited t½ = 2.3 hours in human microsomes, suggesting need for prodrug modification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.